N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
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Description
N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H11BrFN3OS2 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a bromobenzylthio group and a fluorobenzamide moiety. The presence of these functional groups is crucial for its biological activity, as they influence lipophilicity and interaction with biological targets.
Anticancer Activity
Thiadiazole derivatives, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures often exhibit potent antiproliferative activities.
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (Lung Cancer) | 5.0 | Alam et al. (2011) |
Compound B | MDA-MB-231 (Breast) | 9.0 | Mohammadi-Farani et al. |
This compound | TBD | Current Study |
The exact IC50 value for this compound remains to be determined through experimental assays.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Various studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Action : The lipophilic nature of the bromobenzylthio group may facilitate membrane penetration and disrupt microbial cell integrity.
- Anti-inflammatory Effects : Some thiadiazoles inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:
- Study on Lung Cancer : A derivative similar to this compound was tested in A549 cells and showed promising results with an IC50 value indicating strong cytotoxicity .
- Antimicrobial Evaluation : Compounds with structural similarities were tested against various pathogens and demonstrated effective inhibition at low concentrations .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPEEHDLTWCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.